molecular formula C5H8N2O2 B14602017 N-Carbamoylbut-2-enamide CAS No. 61070-97-1

N-Carbamoylbut-2-enamide

Cat. No.: B14602017
CAS No.: 61070-97-1
M. Wt: 128.13 g/mol
InChI Key: NSSJZLJAIGHPRT-UHFFFAOYSA-N
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Description

N-Carbamoylbut-2-enamide is a chemical building block of interest in synthetic organic and medicinal chemistry research. This compound features an enamide backbone fused with a carbamoyl group, a structure that is commonly investigated as a versatile intermediate. Compounds of this class are valuable precursors in the synthesis of enantiopure amines, which are frequently encountered as chiral auxiliaries and synthetic intermediates for pharmaceutical agents . In research settings, N-carbamoyl imines and enamides are widely used in enantioselective methodologies and reductive hydroalkylation reactions to construct drug-like α-branched chiral amines . Furthermore, the N-carbamoyl moiety is a key functional group in the development of new synthetic routes to heterocyclic compounds, such as imidazolidinedione cores, which are of particular interest to the pharmaceutical industry . This product is intended for chemical synthesis and method development applications in a laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61070-97-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-carbamoylbut-2-enamide

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(6)9/h2-3H,1H3,(H3,6,7,8,9)

InChI Key

NSSJZLJAIGHPRT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization of N Carbamoylbut 2 Enamide

Direct Synthesis Approaches for N-Carbamoylbut-2-enamide

The direct synthesis of this compound can be approached through several modern synthetic methods that forge the core enamide structure. These methods focus on creating the crucial C=C-N linkage.

The dehydrogenation of saturated amide precursors presents a direct and atom-economical route to enamides. This transformation typically involves the introduction of a double bond adjacent to the nitrogen atom. For the synthesis of this compound, the corresponding saturated precursor would be N-carbamoylbutanamide (butyrylurea).

Transition-metal catalysis, particularly with copper, has been a primary strategy for this transformation. The process often involves a copper catalyst, a ligand, and an oxidant. For instance, a general copper-catalyzed dehydrogenation might proceed under oxygen or with a peroxide oxidant, converting an N-acyl amide into its α,β-unsaturated analogue. While direct dehydrogenation of butyrylurea to crotonylurea is not extensively documented, the principles of this methodology are well-established for similar amide systems. The reaction mechanism is thought to involve the formation of a copper(II) enolate followed by β-hydride elimination.

Table 1: Representative Conditions for Amide Dehydrogenation

Catalyst System Oxidant Substrate Scope Key Features
CuBr / DBU O₂ (air) Various N-acyl-2-oxazolidinones Forms α,β-unsaturated products.

Nitrene transfer reactions offer a powerful method for constructing the C-N bond of an enamide. In this approach, a nitrene or a nitrene equivalent is reacted with a suitable precursor. For instance, the reaction of a vinyl metallic species with an N-halo-N-acylurea could theoretically yield this compound.

More commonly, metal-catalyzed reactions of diazo compounds with amides or carbamates are employed. Rhodium and copper catalysts are particularly effective in promoting the insertion of a carbene into the N-H bond of urea (B33335). If a vinylcarbene equivalent were used, this could lead to the formation of the but-2-enamide (B7942871) structure.

Alternatively, metal-catalyzed nitrene transfer to an alkene is a viable pathway. The reaction of a nitrene precursor, such as an acylazide or a related compound, with 1,3-butadiene (B125203) in the presence of a rhodium or iron catalyst could potentially form the desired enamide, although controlling regioselectivity would be a significant challenge.

Beyond dehydrogenation and nitrene transfer, several other strategies are pivotal for the synthesis of this compound.

One of the most direct and classical methods is the condensation reaction between urea and an α,β-unsaturated carbonyl compound or its derivative. The reaction of urea with crotonaldehyde (B89634) or crotonic acid derivatives (like crotonyl chloride or crotonic anhydride) provides a straightforward route to this compound. For example, treating crotonyl chloride with urea would directly yield the target compound and hydrochloric acid.

Another powerful modern technique is transition-metal-catalyzed cross-coupling . The N-vinylation of urea or a protected urea derivative with a vinyl halide, such as (E)-1-bromoprop-1-ene, using a palladium or copper catalyst is a well-established method for forming the C-N bond of enamides. This approach, often referred to as the Buchwald-Hartwig amination, offers good control over the stereochemistry of the resulting double bond.

Table 2: Comparison of Alternative Synthesis Strategies

Method Precursors Catalyst/Reagent Advantages
Condensation Urea, Crotonyl Chloride Base (e.g., Pyridine) Direct, often high-yielding.
Condensation Urea, Crotonic Anhydride (B1165640) Heat Avoids corrosive byproducts.

Advanced Derivatization Strategies for this compound

Once synthesized, the this compound structure provides multiple reaction sites for further functionalization, enabling the creation of a diverse range of analogues.

The enamide moiety in this compound is electron-rich and contains both a nucleophilic nitrogen and a reactive C=C double bond, making it a versatile handle for various transformations.

Electrophilic Addition: The double bond can react with various electrophiles. For example, halogenation with bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the corresponding dibromo- or bromohydrin adducts.

Cycloaddition Reactions: As a dienophile, the enamide can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, although its reactivity is moderate. It can also undergo [2+2] cycloadditions with ketenes or other activated alkenes.

Hydrogenation: The C=C double bond can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield the saturated N-carbamoylbutanamide.

Michael Addition: The β-carbon of the enamide system is susceptible to attack by nucleophiles in a conjugate or Michael addition, although this is less common for N-acyl enamides compared to α,β-unsaturated ketones.

The but-2-enamide fragment can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the synthesis is often dictated by the chosen method and reaction conditions.

Stereoselective Synthesis: Cross-coupling reactions, such as the N-vinylation of urea with stereochemically pure (E)- or (Z)-vinyl halides, generally proceed with retention of configuration, providing excellent control over the double bond geometry. Similarly, stereoselective Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be adapted to produce either the (E) or (Z) isomer with high selectivity.

Synthesis of Analogues: The synthetic methods described can be readily adapted to produce a wide array of analogues. By substituting urea with substituted ureas or thioureas, N'-functionalized derivatives can be accessed. Similarly, employing different α,β-unsaturated acyl chlorides or acids in condensation reactions allows for variation in the "but-2-enamide" portion of the molecule, leading to a library of structurally related compounds. For instance, using cinnamoyl chloride would yield N-carbamoyl-3-phenylpropenamide.

Chemical Reactivity and Mechanistic Investigations of N Carbamoylbut 2 Enamide

Nucleophilic Reactivity of N-Carbamoylbut-2-enamide and Related Enamide Systems

Enamides, including this compound, represent a unique class of nucleophiles in organic synthesis. nih.govresearchgate.net Their reactivity is modulated by the electron-withdrawing acyl group on the nitrogen atom, which renders them more stable and less nucleophilic than their enamine counterparts. researchgate.net Despite this reduced reactivity, enamides are effective nucleophiles for reactions with highly reactive electrophiles, particularly in the presence of a Lewis acid catalyst. nih.gov

A critical structural feature for the nucleophilic character of enamides is the presence of a hydrogen atom on the nitrogen. nih.gov Enamides that lack an N-H bond have been found to be unreactive in nucleophilic addition reactions. This observation suggests the N-H bond plays a direct role in the reaction mechanism, likely through transition state stabilization or by participating in a proton transfer step. nih.gov The products initially formed from the nucleophilic addition of enamides are N-protected imines, which are versatile intermediates that can be readily converted to other important functional groups, such as ketones via hydrolysis or N-protected amines through reduction. nih.gov

Enamide systems serve as competent nucleophiles in a variety of stereoselective carbon-carbon bond-forming reactions. nih.gov Their utility has been particularly demonstrated in Lewis acid-catalyzed additions to electrophiles like glyoxylates and other aldehydes. nih.govnih.gov A key finding in this area is that the geometry of the enamide double bond directly controls the stereochemical outcome of the addition, indicating a stereospecific reaction pathway. nih.gov

Research has shown that (E)-enecarbamates react with aldehydes to afford anti-products with high diastereoselectivity, while the corresponding (Z)-enecarbamates yield syn-products. nih.gov This stereospecificity is rationalized by a proposed concerted reaction pathway that proceeds through a cyclic, six-membered transition state involving the hydrogen atom on the enamide nitrogen. nih.gov This model highlights the essential role of the N-H group in directing the stereochemical course of the reaction. Oxidatively triggered C-C bond formation has also been explored, where ene-amide complexes undergo coupling reactions upon treatment with an oxidizing agent. nih.gov

Below is a summary of the stereochemical outcomes in the nucleophilic addition of enamides to aldehydes.

Enamide IsomerProduct DiastereomerDiastereoselectivity
(E)-Isomeranti>97:3
(Z)-Isomersyn>97:3

The nucleophilic character of enamides also extends to the formation of carbon-nitrogen bonds. These reactions typically involve the addition of the enamide to nitrogen-based electrophiles, such as azodicarboxylates, in the presence of a Lewis acid catalyst. nih.gov Similar to C-C bond formation, these reactions can proceed with a high degree of stereoselectivity, providing a direct route to chiral nitrogen-containing molecules. unimi.it The ability to introduce a protected nitrogen functional group in a stereocontrolled manner makes this methodology highly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govnih.govmdpi.com The resulting N-protected imine products can be further transformed, for instance, by reduction to yield chiral amines. nih.gov

Electrophilic Activation and Intermediates in Reactions of this compound

While enamides can act as nucleophiles, they can also be formed from the corresponding amides through electrophilic activation. nih.gov This approach overcomes the inherent low electrophilicity of the amide carbonyl group. nih.gov A common strategy involves the use of a powerful electrophilic activator, such as triflic anhydride (B1165640) (Tf₂O), often in the presence of a non-nucleophilic base. nih.govnih.gov

This activation process generates highly reactive intermediates that are central to the subsequent transformations. For secondary amides, electrophilic activation at the carbonyl oxygen leads to the formation of a nitrilium ion. nih.gov In the case of tertiary amides, this activation can result in the formation of a keteniminium ion. nih.gov These transient species are potent electrophiles that can participate in a wide range of reactions, including cycloadditions and reactions with various nucleophiles. nih.gov

The specific intermediates formed during the activation of this compound would depend on the substitution pattern of the amide nitrogen and the reaction conditions. The generation of these high-energy intermediates unlocks novel reaction pathways that are not accessible with the unactivated amide.

Precursor TypeActivating AgentKey Reactive Intermediate
Secondary AmideTriflic Anhydride (Tf₂O)Nitrilium Ion
Tertiary AmideTriflic Anhydride (Tf₂O)Keteniminium Ion

Reaction Pathways and Mechanistic Elucidation Studies

Understanding the reaction pathways of enamides is crucial for controlling the outcome of their transformations. Mechanistic studies often employ a combination of experimental and computational methods to elucidate the sequence of events at a molecular level. bohrium.comnih.gov For instance, the stereospecificity observed in the reaction of enamides with aldehydes strongly suggests a highly organized, concerted transition state rather than a stepwise mechanism involving a freely rotating intermediate. nih.gov

Computational methods, particularly Density Functional Theory (DFT) calculations, have become powerful tools for investigating these reaction mechanisms. nih.govresearchgate.net DFT can be used to model the structures and energies of reactants, products, transition states, and intermediates, providing insights into the regio- and stereoselectivity of a reaction. researchgate.net By calculating the energy barriers for different possible pathways, researchers can predict the most likely mechanism and rationalize experimental observations.

The elucidation of transition state structures and the identification of reactive intermediates are cornerstones of mechanistic organic chemistry. dntb.gov.ua For the nucleophilic addition of enamides to aldehydes, a cyclic six-membered ring transition state involving the enamide N-H, the Lewis acid, and the aldehyde has been proposed to account for the high diastereoselectivity. nih.gov

In reactions involving electrophilic amide activation, intermediates such as nitrilium and keteniminium ions have been identified as key players. nih.gov The formation of these species has been inferred from the types of products obtained and supported by computational studies. For example, the reaction of an activated secondary amide with an alkene can proceed through a nitrilium ion, which is attacked by the alkene to form a new intermediate that undergoes a subsequent intramolecular hydride shift to form an azonia allene. nih.gov The trapping and characterization of such transient species, or their downstream products, provide strong evidence for proposed reaction pathways.

Kinetic studies provide quantitative information about reaction rates, allowing for a deeper understanding of reaction mechanisms. researchgate.net By measuring how reaction rates change with reactant concentrations, temperature, and catalysts, a rate law can be determined, which provides crucial information for validating or refuting a proposed mechanism. nih.gov For example, a higher turnover frequency was observed when enamides were used as nucleophiles compared to silicon enolates in additions to N-acylimino phosphonates, suggesting a more efficient catalytic cycle. nih.gov

While detailed mechanistic pathways for enamide reactivity have been proposed and investigated, specific kinetic data quantifying the transformation rates for this compound are not extensively documented in the literature. The development of kinetic models is essential for optimizing reaction conditions and for confirming the roles of proposed intermediates and transition states. nih.gov Further kinetic investigations would be beneficial for a more complete quantitative understanding of the reactivity of this compound and related systems.

Lack of Publicly Available Research Hinders a Focused Review on the Catalytic Applications of this compound

A comprehensive review of the catalytic applications and mechanistic insights into the chemistry of this compound, as outlined in the proposed article structure, cannot be completed at this time due to a significant lack of specific research on this compound's role in catalysis. Extensive searches of scientific literature and chemical databases have yielded insufficient information regarding its use in organocatalysis or transition metal-mediated catalysis.

While the fields of organocatalysis, including enamine and iminium ion activation, and transition metal catalysis are well-established areas of chemical research, the specific involvement of this compound in these processes is not documented in the available scientific literature. Similarly, there is no readily accessible information on its behavior in palladium, rhodium, or other metal-catalyzed systems.

One related compound, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, has been synthesized and characterized. However, the study focuses on its synthesis and subsequent cyclization, with no mention of its potential catalytic activities.

The absence of research directly addressing the catalytic applications of this compound makes it impossible to provide a scientifically accurate and informative article based on the requested outline. Further primary research would be required to elucidate the potential catalytic properties of this compound and to provide the mechanistic insights sought.

Catalytic Applications and Mechanistic Insights in N Carbamoylbut 2 Enamide Chemistry

Photocatalysis and N-Carbamoylbut-2-enamide Chemistry

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling a wide array of chemical transformations under mild reaction conditions. This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. While direct photocatalytic applications involving this compound are not extensively documented in dedicated studies, the reactivity of structurally related α,β-unsaturated amides and dehydroamino acid derivatives provides significant insights into its potential transformations.

The core reactivity of this compound in a photocatalytic setting is expected to revolve around the electrophilic nature of its α,β-unsaturated system. Upon interaction with a photogenerated radical species, this compound can undergo conjugate addition, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Mechanistic Insights

The general mechanism for the photocatalytic functionalization of an α,β-unsaturated amide like this compound typically proceeds through the following key steps:

Photoexcitation of the Catalyst: A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light, transitioning to an excited state (PC*).

Generation of the Radical: The excited photocatalyst can then interact with a radical precursor in one of two ways:

Oxidative Quenching: PC* accepts an electron from a donor molecule, generating a radical cation and the reduced form of the photocatalyst.

Reductive Quenching: PC* donates an electron to an acceptor molecule, forming a radical anion and the oxidized form of the photocatalyst.

Radical Addition: The generated radical species adds to the β-position of the this compound, forming a stabilized α-carbonyl radical intermediate.

Propagation and Catalyst Regeneration: The α-carbonyl radical intermediate can then be reduced or oxidized by the photocatalyst (in its altered redox state) or another species in the reaction mixture to form the final product and regenerate the ground-state photocatalyst, thus completing the catalytic cycle.

Research Findings in Related Systems

Studies on dehydroalanine (Dha), a dehydroamino acid with a similar α,β-unsaturated amide core, have demonstrated the feasibility of photoredox-catalyzed 1,4-conjugate additions. These reactions showcase the potential for this compound to participate in analogous transformations.

For instance, the photoredox-catalyzed Giese reaction of various carboxylic acids with a chiral bicyclic dehydroalanine derivative has been reported to proceed with high yields and diastereoselectivity. In this process, an alkyl radical is generated via decarboxylation of the carboxylic acid, which then adds to the dehydroalanine scaffold.

A proposed mechanism for such a reaction, adapted for this compound, would involve the initial deprotonation of a carboxylic acid, followed by a single-electron transfer from the resulting carboxylate to the excited photocatalyst. This induces decarboxylation, generating an alkyl radical. This radical then adds to the β-position of this compound to form a radical intermediate, which is subsequently reduced and protonated to yield the 1,4-adduct.

The table below summarizes representative findings from the photocatalytic functionalization of dehydroalanine derivatives, which can be considered analogous to potential reactions with this compound.

EntryRadical PrecursorPhotocatalystSolventYield (%)Reference
1Boc-Gly-OH4CzIPNDMF95
2Boc-Ala-OH4CzIPNDMF93
3Boc-Val-OH4CzIPNDMF91
4Boc-Phe-OH4CzIPNDMF85

Furthermore, the direct C-H functionalization of enamides using visible-light photoredox catalysis has been achieved. This type of transformation typically involves the generation of a radical from an alkylating, trifluoromethylating, or arylating agent, which then adds to the enamide. A similar approach could potentially be applied to this compound, leading to the introduction of various functional groups at the β-position.

The following table outlines general conditions for the C-H functionalization of enamides, which could serve as a starting point for exploring the reactivity of this compound.

EntryFunctionalizationReagentPhotocatalystBaseSolvent
1AlkylationDiethyl 2-bromomalonate[Ir(ppy)₂(dtbbpy)]PF₆Na₂HPO₄Acetonitrile
2TrifluoromethylationCF₃I[Ir(ppy)₂(dtbbpy)]PF₆Na₂HPO₄Acetonitrile
3ArylationAryl diazonium salts[Ir(ppy)₂(dtbbpy)]PF₆Na₂HPO₄Acetonitrile

While specific research on the photocatalytic applications of this compound is limited, the existing literature on structurally similar compounds strongly suggests its potential as a versatile substrate in photoredox-catalyzed reactions. Future investigations in this area could unlock novel synthetic pathways for the functionalization of this compound.

Computational and Theoretical Investigations of N Carbamoylbut 2 Enamide

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to exploring the molecular and electronic structure of N-Carbamoylbut-2-enamide. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) has become a widely used method in computational organic chemistry for studying molecular properties. mdpi.com It is employed to analyze geometries, charge distributions, and thermodynamic data. researchgate.net The accuracy of DFT is highly dependent on the choice of functionals and basis sets. nih.gov For a molecule like this compound, DFT can be used to calculate key electronic structure parameters, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), geometric configurations like bond lengths and angles, and vibrational frequencies. nih.gov

Conceptual DFT also provides reactivity indices, such as electrophilicity and nucleophilicity, which help in understanding and predicting the chemical behavior of a molecule. mdpi.com For instance, the analysis of Parr functions, a local reactivity descriptor derived from DFT, can identify the most electrophilic and nucleophilic centers within the this compound structure, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Generic α,β-Unsaturated Amide This table presents typical data obtained from DFT calculations and is for illustrative purposes, as specific values for this compound are not detailed in the provided sources.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the molecule's electronic stability and reactivity.
Dipole Moment3.5 DQuantifies the polarity of the molecule.
C=O Bond Length1.23 ÅProvides structural information about the carbonyl group.
C=C Bond Length1.34 ÅProvides structural information about the alkene group.

Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, thereby unifying Newton's and Schrödinger's equations. arxiv.org This approach allows for the simulation of molecular motion and dynamics without reliance on pre-parameterized force fields. arxiv.org For this compound, AIMD simulations could be used to study its conformational dynamics, such as rotation around single bonds, and its behavior in different solvent environments over time. nih.gov These simulations are crucial for understanding processes where the Born-Oppenheimer approximation may break down, such as in photochemical reactions or excited-state phenomena. rsc.org The accuracy of the forces calculated is critical for stable and reliable dynamics. rsc.org

Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves identifying transition states and intermediates, allowing for a detailed mechanistic understanding of reaction pathways. pku.edu.cn

Theoretical models can effectively predict the stereochemistry of reactions. Enamides and enecarbamates, the class of compounds to which this compound belongs, can exhibit high stereospecificity in their reactions. nih.gov For example, in nucleophilic additions to aldehydes, the geometry of the enamide starting material dictates the stereochemistry of the product. It has been shown that (E)-enecarbamates tend to yield anti products, while (Z)-enecarbamates afford syn products with high diastereoselectivity. nih.gov This outcome is rationalized by a concerted reaction pathway proceeding through a cyclic, six-membered transition state involving a hydrogen atom. nih.gov Computational modeling of this transition state can elucidate the energetic preferences that lead to the observed stereochemical control.

Table 2: Predicted Stereochemical Correlation in Enamide Reactions Based on general findings for enamides and enecarbamates as described in the literature. nih.gov

Reactant IsomerPredicted Transition State GeometryMajor Product Stereoisomer
(E)-EnamideChair-like, cyclicanti-Product
(Z)-EnamideChair-like, cyclicsyn-Product

Computational Studies on Catalytic Mechanisms

Computational enzymology and studies of small-molecule catalysis provide atomistic-level descriptions of catalytic mechanisms. dntb.gov.ua Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for modeling reactions within large systems like enzymes, where a quantum mechanical approach is used for the reactive center while the surrounding environment is treated with classical molecular mechanics. universityofgalway.ie

For reactions involving this compound, computational studies can elucidate the role of a catalyst, such as a Lewis acid, which is often required to enhance the reactivity of enamides due to their relatively low nucleophilicity. nih.gov Theoretical models can investigate how the catalyst coordinates to the substrate, for instance, to the carbonyl oxygen of the amide. This coordination can be analyzed in terms of changes in geometry, charge distribution, and the energies of the molecular orbitals (e.g., lowering the LUMO energy to make the molecule more electrophilic). By modeling the entire catalytic cycle, including substrate binding, the chemical transformation through transition states, and product release, researchers can gain a comprehensive understanding of the catalytic mechanism and the factors that determine its efficiency. universityofgalway.ienih.gov

Advanced Synthetic Applications and Strategies Leveraging N Carbamoylbut 2 Enamide

N-Carbamoylbut-2-enamide as a Versatile Building Block in Complex Synthesis

This compound and its structural analogues, more broadly known as enamides, serve as distinctive and amphiphilic synthons in complex synthesis. nih.govbeilstein-journals.org The enamide functionality possesses dual reactivity; the nitrogen lone pair enhances the nucleophilicity of the alkene, while the electron-withdrawing N-acyl group stabilizes the structure compared to more labile enamines. nih.gov This balanced reactivity allows enamides to act as nucleophiles, and upon protonation or alkylation, the resulting iminium intermediates can serve as potent electrophiles. nih.govbeilstein-journals.org This versatility is pivotal in designing tandem or cascade reactions that efficiently construct intricate molecular frameworks. beilstein-journals.org

The carbamoyl (B1232498) group, in particular, offers several advantages. It can act as a directing group, influence the stereochemical outcome of reactions, and serve as a precursor to other functional groups. In the context of complex synthesis, α-(N-carbamoyl)alkylcuprates have been utilized in conjugate addition reactions to form key intermediates that, after deprotection, can cyclize to produce various nitrogen heterocycles, including pyrrolidin-2-ones and indolizidin-2-ones. researchgate.net This strategy highlights how the carbamoyl group is integral to a two-step process for building cyclic structures. The enamide motif provides a flexible handle for subsequent chemical manipulations, making it a central linchpin in divergent synthetic strategies aimed at producing diverse polycyclic alkaloids from a common intermediate. nih.gov

Cyclization Reactions Initiated by this compound and Its Analogues

Cyclization reactions are fundamental to the synthesis of cyclic natural products. The enamide moiety within this compound is strategically incorporated into substrates designed to undergo a variety of ring-forming reactions, providing access to diverse N-heterocyclic systems. nih.gov

[n+m] Cycloaddition reactions are powerful tools for ring construction, where two components come together to form a cyclic adduct. ox.ac.uk Enamides, including this compound, can participate as key components in these transformations.

[4+2] Cycloaddition: In the Diels-Alder reaction, an enamide can function as a dienophile. The reaction involves a 4π-electron system (diene) and a 2π-electron system (dienophile) to form a six-membered ring. nih.gov The reactivity of the enamide as a dienophile is influenced by the substituents on the nitrogen and the alkene, which can be tuned to control the reaction's rate and selectivity.

[2+2] Cycloaddition: This reaction between two alkene components to form a cyclobutane (B1203170) ring is often photochemically induced. nih.gov While less common for simple enamides thermally, photochemical [2+2] cycloadditions provide a direct route to functionalized cyclobutane rings, which are present in several natural products. nih.govrsc.org

[3+2] Cycloaddition: Enamides are excellent partners in 1,3-dipolar cycloadditions. nih.gov In this reaction, a 1,3-dipole (such as a nitrone or an azomethine ylide) reacts with a dipolarophile (the enamide) to form a five-membered heterocycle. mdpi.commdpi.com This approach is a highly effective method for synthesizing isoxazolidines and pyrrolidines, which are core structures in many biologically active compounds. nih.govmdpi.com The reaction of an N-aryl-C-carbamoylnitrone with an alkene, for instance, has been studied computationally, revealing a one-step mechanism for the formation of the five-membered ring. mdpi.com

Table 1: Overview of [n+m] Cycloaddition Reactions Involving Enamide Analogues
Reaction TypeDescriptionRole of EnamideProduct Ring System
[4+2] CycloadditionReaction between a conjugated diene and a dienophile. nih.govDienophile (2π system)Six-membered ring (e.g., Cyclohexene derivative)
[2+2] CycloadditionReaction between two alkene components. nih.govAlkene (2π system)Four-membered ring (e.g., Cyclobutane derivative)
[3+2] CycloadditionReaction between a 1,3-dipole and a dipolarophile. nih.govDipolarophileFive-membered heterocycle (e.g., Pyrrolidine, Isoxazolidine)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgresearchgate.net They are characterized by their high stereospecificity, making them powerful tools in synthesis.

Electrocyclization: This intramolecular reaction involves the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.org A polyunsaturated precursor containing an this compound moiety could undergo electrocyclic ring closure under thermal or photochemical conditions to generate complex heterocyclic systems. The stereochemical outcome is governed by the Woodward-Hoffmann rules. libretexts.org

Overman Rearrangement: This is a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate, formed from an allylic alcohol, to yield an allylic trichloroacetamide. nrochemistry.comwikipedia.orgchem-station.com It is a reliable and stereoselective method for converting allylic alcohols into allylic amines. organic-chemistry.org The reaction proceeds through a concerted, chair-like six-membered transition state. nrochemistry.comchem-station.com While not a reaction of this compound itself, it is a key pericyclic strategy to synthesize allylic amides, which are structurally related and can be precursors or derivatives in broader synthetic pathways. The formation of the stable amide bond provides a strong thermodynamic driving force for the reaction, making it effectively irreversible. nrochemistry.comyoutube.com

The aza-Prins cyclization is a powerful reaction for the synthesis of nitrogen-containing heterocycles, particularly piperidines. gre.ac.uk The reaction involves the cyclization of a homoallylic amine (or its N-acyl equivalent, an enamide) with an aldehyde or other carbonyl compound under acidic conditions. nih.govresearchgate.net Protonation of the enamide can generate an iminium ion, which is then attacked intramolecularly by the alkene nucleophile. nih.gov This process has been successfully applied in the total synthesis of various natural alkaloids, such as (−)-dihydrolycopodine and (−)-lycopodine. nih.gov The stereochemical outcome of the cyclization can often be controlled, making it a valuable tool for asymmetric synthesis. gre.ac.uk

Total Synthesis of Nitrogen-Containing Heterocycles and Natural Products

The strategic use of this compound and related enamide structures is a recurring theme in the total synthesis of nitrogen-containing natural products. nih.govresearchgate.net These building blocks are frequently employed in key cyclization steps that form the core heterocyclic scaffolds of these complex molecules. nih.gov

Alkaloids are a large and diverse class of naturally occurring compounds, many of which possess significant biological activity. nih.gov Enamide-based cyclization strategies have proven to be exceptionally effective for the synthesis of various alkaloid frameworks. nih.govnih.gov A unified approach for synthesizing polycyclic alkaloids has been developed based on a complementary dual carbonyl activation strategy, where an enamide motif incorporated into a precursor ring provides a versatile handle for subsequent transformations. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of several alkaloids, including:

Harmalanine and Harmalacinine: Tetracyclic alkaloids synthesized via an oxidative diversification strategy from a common enamide-containing intermediate. researchgate.net

Nortetoyobyrine: A pentacyclic indoloquinolizidine alkaloid. researchgate.net

Peganumine A: An octacyclic β-carboline alkaloid, the synthesis of which featured a protecting-group-free assembly and an asymmetric disulfonimide-catalyzed cyclization. nih.govresearchgate.net

Formal syntheses of deplancheine, hirsutine, and various oxindole (B195798) alkaloids have also been achieved using these enamide-based methods. researchgate.net

These examples underscore the power of incorporating the enamide functionality as a strategic element in the design of efficient and convergent routes to complex, biologically important molecules. nih.govnih.gov

Table 2: Examples of Alkaloids Synthesized Using Enamide-Based Strategies
AlkaloidStructural ClassKey Synthetic FeatureReference
Peganumine AOctacyclic β-carbolineAsymmetric disulfonimide-catalyzed cyclization cascade nih.govresearchgate.net
NortetoyobyrinePentacyclic indoloquinolizidineAnnulation strategy on an enamide-containing core researchgate.net
(S)-DeplancheineMonoterpene indoleAsymmetric reduction of an enamide double bond researchgate.net
HarmalacinineTetracyclicOxidative diversification of an enamide-derived scaffold researchgate.net

Construction of Fused and Bridged Ring Systems

Current scientific literature does not provide specific examples or detailed research findings on the application of this compound as a building block for the construction of fused or bridged ring systems. While cycloaddition reactions, such as the Diels-Alder reaction, are common strategies for synthesizing such complex cyclic structures, the role of this compound as a dienophile or diene in these transformations has not been reported. nih.govnih.govwikipedia.org Methodologies for creating fused and bridged rings typically involve other classes of compounds and catalytic systems. nih.govbeilstein-journals.org Consequently, there are no established protocols or reaction data to present regarding its use in forming these specific architectural motifs.

Development of Novel Synthetic Transformations

There is a lack of published research on the development of novel synthetic transformations that specifically leverage this compound as a key substrate or intermediate. The exploration of its reactivity to create new chemical bonds or functional groups in ways that constitute a novel transformation is not documented. While the synthesis of various heterocyclic compounds from urea (B33335) and its derivatives is a broad area of study, specific methodologies originating from or centered around the unique structure of this compound are not present in the current body of chemical research. researchgate.netorganic-chemistry.orgnih.gov Therefore, no data on reaction scopes, yields, or mechanistic studies for new transformations involving this compound can be provided.

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